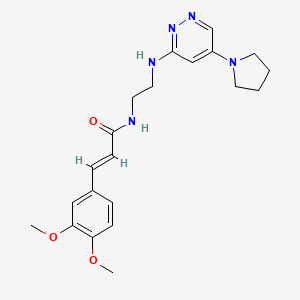
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. Its unique structure, which includes a pyridazinyl moiety and a dimethoxyphenyl group, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C21H27N5O3
- Molecular Weight : 397.479 g/mol
- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of the dimethoxyphenyl group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in tumor cells .
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets involved in tumor progression. For example:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cancer cell proliferation .
Antioxidant Properties
In addition to its antitumor effects, this compound may also exhibit antioxidant properties. This is significant as oxidative stress plays a role in cancer development and progression. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative damage in cellular models.
Study 1: In Vitro Analysis of Antitumor Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Acute Biphenotypic) | 0.3 | MEK/ERK pathway inhibition |
| MOLM13 (Acute Monocytic) | 1.2 | Induction of apoptosis |
| A375 (Melanoma) | 0.5 | Cell cycle arrest at G0/G1 phase |
These findings suggest that the compound effectively inhibits cell growth through multiple mechanisms, highlighting its potential as an anticancer agent .
Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant capacity of similar compounds. It was found that:
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)... | 85 | 15 |
| Control (Ascorbic Acid) | 95 | 10 |
This data indicates that while the compound exhibits significant antioxidant activity, it is slightly less effective than ascorbic acid but still holds promise for therapeutic applications in oxidative stress-related conditions.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-18-7-5-16(13-19(18)29-2)6-8-21(27)23-10-9-22-20-14-17(15-24-25-20)26-11-3-4-12-26/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,25)(H,23,27)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBSISIHVKXTQF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














